GR127935

Description

Properties

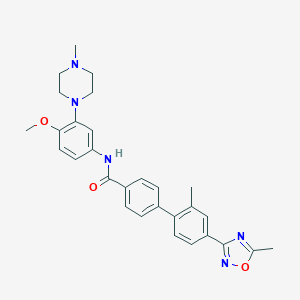

IUPAC Name |

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBCEBYHYKAFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164044 | |

| Record name | GR 127935 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148672-13-3 | |

| Record name | N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148672-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GR 127935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 127935 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-127935 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LLH6CEB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GR127935: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR127935 is a potent and selective ligand primarily targeting the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Initially characterized as a powerful antagonist at these receptors, subsequent research has revealed a more complex pharmacological profile, including partial agonist activity at human 5-HT1Dα and 5-HT1Dβ receptors. This dual activity, combined with its selectivity over other serotonin receptor subtypes, makes this compound a valuable tool for dissecting the physiological and pathological roles of the 5-HT1B/1D receptor system. This guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism of Action: Antagonism and Partial Agonism at 5-HT1B/1D Receptors

This compound exhibits high affinity for both 5-HT1B and 5-HT1D receptors, where it acts as a potent antagonist.[1] This antagonistic activity has been demonstrated in various in vitro and in vivo models, where it effectively blocks the effects of 5-HT1B/1D receptor agonists.[1] However, studies on recombinant human 5-HT1Dα and 5-HT1Dβ receptors have shown that this compound can also act as a partial agonist, eliciting a submaximal response compared to the endogenous ligand, serotonin.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound at human 5-HT1Dα and 5-HT1Dβ receptors from functional assays.

Table 1: Partial Agonist Activity of this compound in [35S]GTPγS Binding Assays [2]

| Receptor Subtype | Emax (% above basal) | pEC50 |

| 5-HT1Dα | 29 | 8.6 |

| 5-HT1Dβ | 31 | 9.7 |

Table 2: Antagonist Activity of this compound in Functional Assays [2]

| Receptor Subtype | Assay | Apparent pA2 |

| 5-HT1Dα | [35S]GTPγS Binding | 8.5 |

| 5-HT1Dβ | [35S]GTPγS Binding | 9.1 |

| 5-HT1Dα (cAMP stimulation) | cAMP Accumulation | 8.6 |

| 5-HT1Dβ (cAMP inhibition) | cAMP Accumulation | 9.7 |

Signaling Pathways

The 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by acting as an antagonist, blocks this inhibitory effect. As a partial agonist, it can weakly stimulate this pathway.

At higher concentrations, this compound has been reported to interact with 5-HT2A receptors, which couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

References

GR127935: A Comprehensive Technical Guide to a Potent 5-HT1B/1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR127935 is a highly potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] Chemically identified as N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1-1'-biphenyl-4-carboxamide, it belongs to the oxadiazole and piperazine (B1678402) classes of compounds.[1][2] This technical guide provides an in-depth overview of the pharmacological properties, experimental protocols for its characterization, and the key signaling pathways associated with its mechanism of action. This compound has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of 5-HT1B and 5-HT1D receptors.[1] While primarily known as an antagonist, it has also been reported to exhibit partial agonist activity at human 5-HT1Dα and 5-HT1Dβ receptors in certain experimental systems.[3]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1-1'-biphenyl-4-carboxamide |

| Molecular Formula | C29H31N5O3 |

| Molar Mass | 497.599 g·mol−1 |

| CAS Number | 148672-13-3 |

Pharmacological Profile: Quantitative Data

This compound demonstrates high affinity for 5-HT1B and 5-HT1D receptors with over 100-fold selectivity against other serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.

Table 1: Binding Affinities (pKi) of this compound at Serotonin Receptors

| Receptor Subtype | Species | pKi | Reference |

| 5-HT1B | Rat | 8.5 | |

| 5-HT1D | Guinea Pig | 8.5 | |

| 5-HT2A | Not Specified | < 6.5 | |

| 5-HT2C | Not Specified | < 6.5 | |

| 5-HT1A | Not Specified | < 6.5 |

Table 2: Functional Activity of this compound

| Assay | Receptor | Species | Activity | Value | Reference |

| Antagonist Activity | 5-HT1Dα | Human | Apparent pA2 | 8.5 | [3] |

| Antagonist Activity | 5-HT1Dβ | Human | Apparent pA2 | 9.1 | [3] |

| Partial Agonist Activity ([35S]GTPγS) | 5-HT1Dα | Human | pEC50 | 8.6 | [3] |

| Partial Agonist Activity ([35S]GTPγS) | 5-HT1Dβ | Human | pEC50 | 9.7 | [3] |

Signaling Pathways

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4][5] Antagonism of these receptors by this compound blocks the downstream signaling cascades initiated by serotonin. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, these receptors can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[5][6]

Experimental Protocols

Radioligand Binding Assay for 5-HT1B/1D Receptors

This protocol is a generalized procedure for determining the binding affinity of this compound for 5-HT1B/1D receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-5-CT or 125I-Iodocyanopindolol)

-

This compound

-

Non-specific binding control (e.g., high concentration of unlabeled serotonin or methiothepin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)

-

96-well plates

-

Filter mats (e.g., GF/B or GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or the non-specific binding control.

-

Add the cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.

[35S]GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor stimulation and can be used to determine the antagonist or partial agonist properties of this compound.

Materials:

-

Cell membranes expressing the 5-HT1B/1D receptor

-

[35S]GTPγS

-

GDP

-

5-HT (agonist)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

96-well plates

-

Filter mats

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Pre-incubate cell membranes with this compound for 15-30 minutes at 30°C.

-

Add a fixed concentration of 5-HT to stimulate the receptors.

-

Add GDP and [35S]GTPγS to the wells.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and quantify radioactivity as described in the radioligand binding assay.

-

To assess partial agonism, perform the assay with increasing concentrations of this compound in the absence of an agonist.

-

Data are analyzed to determine the pA2 (for antagonists) or EC50 and Emax (for partial agonists).

cAMP Accumulation Assay

This assay measures the functional consequence of 5-HT1B/1D receptor activation on the intracellular levels of cAMP.

Materials:

-

Whole cells expressing the 5-HT1B/1D receptor (e.g., CHO or HEK293 cells)

-

Forskolin (to stimulate adenylyl cyclase)

-

5-HT (agonist)

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of 5-HT in the presence of forskolin.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

The antagonist effect of this compound is determined by its ability to reverse the 5-HT-mediated inhibition of forskolin-stimulated cAMP accumulation.

Logical Relationships

The interaction of this compound with the 5-HT1B/1D receptor initiates a series of events that ultimately lead to a physiological response.

References

- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GR-127935 - Wikipedia [en.wikipedia.org]

- 3. This compound acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

GR127935: A Technical Guide to a Potent and Selective 5-HT1B/1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR127935 is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors. Belonging to the oxadiazole and piperazine (B1678402) chemical classes, it exhibits nanomolar affinity for its target receptors. Through its mechanism of action, the blockade of these G-protein coupled receptors, this compound modulates the release of serotonin and other neurotransmitters in the central nervous system. This has led to its investigation for potential therapeutic applications, including as an antidepressant and for its role in cognitive processes such as learning and memory. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including its binding affinity, in vivo efficacy, and the experimental protocols used for its evaluation.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes through its interaction with a diverse family of receptors. The 5-HT1B and 5-HT1D receptor subtypes, members of the G-protein coupled receptor (GPCR) superfamily, are of particular interest as they function as autoreceptors on presynaptic terminals, regulating the release of serotonin. Dysregulation of the serotonergic system has been implicated in the pathophysiology of numerous disorders, including depression and anxiety. This compound was developed as a highly potent and selective antagonist for these receptors, providing a valuable pharmacological tool to probe the function of the 5-HT1B/1D receptors and as a potential therapeutic agent.[1]

Physicochemical Properties

| Property | Value |

| Chemical Name | N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide |

| Molecular Formula | C29H31N5O3 |

| Molecular Weight | 497.59 g/mol |

| Chemical Class | Oxadiazole, Piperazine |

Pharmacology

Mechanism of Action

This compound acts as a competitive antagonist at 5-HT1B and 5-HT1D receptors. These receptors are coupled to the inhibitory G-protein, Gαi/o. Upon activation by serotonin, Gαi/o inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the binding of serotonin to these receptors, this compound prevents this signaling cascade, thereby disinhibiting serotonin release from presynaptic neurons.

Binding Affinity and Selectivity

This compound displays high affinity for both human 5-HT1Dα and 5-HT1Dβ receptor subtypes, with a reported inhibition constant (Ki) of approximately 10 nM.[2] It exhibits significantly lower affinity for other serotonin receptor subtypes and other G-protein coupled receptors, demonstrating its high selectivity.

| Receptor | Binding Affinity (Ki, nM) |

| 5-HT1Dα | ~10[2] |

| 5-HT1Dβ | ~10[2] |

| Other 5-HT Receptors | Much lower affinity[3] |

| Other GPCRs | Much lower affinity[3] |

In Vivo Efficacy

The antagonist activity of this compound at 5-HT1B/1D receptors has been demonstrated in various animal models, highlighting its potential therapeutic applications.

| Animal Model | Species | Dose Range | Observed Effect | Reference |

| Vogel Conflict Drinking Test | Rat | 5-10 mg/kg | Anxiolytic-like effects | [1] |

| Elevated Plus-Maze | Rat | up to 40 mg/kg | Anxiolytic-like activity | [1] |

| Autoshaping Learning Task | Rat | 10 mg/kg | Increased consolidation of learning | [4] |

| In Vivo Microdialysis | Guinea Pig | 100 nM (infusion) | Increased cortical 5-HT levels | [5] |

| In Vivo Microdialysis | Guinea Pig | 0.05 mg/kg (i.p.) | Blockade of 5-HT1 agonist-induced decrease in 5-HT | [5] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively reported in publicly available literature. However, it is known to be centrally active following various routes of administration, including intraperitoneal and subcutaneous injections.

Note: Specific values for oral bioavailability, plasma half-life, clearance, and volume of distribution are not available for inclusion in a table.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the 5-HT1D receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1D receptor

-

[3H]this compound (or other suitable radioligand)

-

Unlabeled this compound (for determining non-specific binding and as a competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-h5-HT1D cells.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, [3H]this compound, and binding buffer.

-

Non-specific Binding: Membrane preparation, [3H]this compound, and a high concentration of unlabeled this compound (e.g., 10 µM).

-

Competition: Membrane preparation, [3H]this compound, and varying concentrations of the test compound.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This protocol describes a general method for in vivo microdialysis to measure extracellular serotonin levels in the brain of a freely moving rat following the administration of this compound.

Materials:

-

Adult male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for administration

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Anesthetic

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for an equilibration period (e.g., 1-2 hours) to obtain a stable baseline of serotonin levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.

-

-

Drug Administration and Sample Collection:

-

Administer this compound via the desired route (e.g., intraperitoneal injection or addition to the perfusion fluid).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Express the serotonin concentrations as a percentage of the baseline levels.

-

Analyze the change in serotonin levels over time following the administration of this compound.

-

Conclusion

This compound is a valuable pharmacological tool that has been instrumental in characterizing the role of 5-HT1B/1D receptors in the central nervous system. Its high potency and selectivity make it a precise instrument for studying serotonergic neurotransmission. The findings from studies utilizing this compound have contributed significantly to our understanding of the neurobiology of mood and cognition and have paved the way for the exploration of 5-HT1B/1D receptor antagonists as a novel class of therapeutic agents. Further research to fully elucidate its pharmacokinetic profile and to conduct comprehensive clinical trials will be necessary to determine its full therapeutic potential.

References

- 1. In vivo microdialysis determination of collagen-induced serotonin release in rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

GR127935: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Its high affinity for these receptor subtypes has established it as a critical pharmacological tool for elucidating the physiological and pathological roles of 5-HT1B and 5-HT1D receptors. This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound, complete with detailed experimental methodologies and visual representations of its mechanism of action.

Data Presentation: Binding Affinity and Selectivity Profile

The binding affinity of this compound has been characterized at various serotonin (5-HT) receptor subtypes and other neurotransmitter receptors. The data, presented in terms of the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi), are summarized below. Lower Ki values and higher pKi values indicate a higher binding affinity.

Table 1: Binding Affinity of this compound at Human Serotonin Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |

| 5-HT1B | [3H]GR125743 | Recombinant Cells | 0.38 | 9.42 | [2] |

| 5-HT1D | [3H]GR125743 | Recombinant Cells | 0.15 | 9.82 | [2] |

| 5-HT1A | [3H]8-OH-DPAT | Recombinant Cells | 11 | 7.96 | S2 Table |

| 5-HT2A | [3H]Ketanserin | Recombinant Cells | 1239 | 5.91 | S2 Table |

| 5-HT2B | [3H]LSD | Recombinant Cells | 25 | 7.60 | S2 Table |

| 5-HT2C | [3H]Mesulergine | Recombinant Cells | 1153 | 5.94 | S2 Table |

| 5-HT6 | [3H]LSD | Recombinant Cells | 1769 | 5.75 | S2 Table |

Note: Data is compiled from various sources and experimental conditions may vary.

Table 2: Selectivity Profile of this compound

This table illustrates the selectivity of this compound for the 5-HT1B and 5-HT1D receptors over other serotonin receptor subtypes.

| Receptor Subtype | Selectivity (fold) over 5-HT1B (Ki ratio) | Selectivity (fold) over 5-HT1D (Ki ratio) |

| 5-HT1A | ~29 | ~73 |

| 5-HT2A | ~3260 | ~8260 |

| 5-HT2B | ~66 | ~167 |

| 5-HT2C | ~3034 | ~7687 |

| 5-HT6 | ~4655 | ~11793 |

This compound demonstrates significantly lower affinity for other 5-HT receptors and non-5-HT receptors, establishing its high selectivity.[3]

Experimental Protocols

The binding affinity and functional activity of this compound are determined using various in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4]

Objective: To determine the inhibition constant (Ki) of this compound for various serotonin receptors.

Materials:

-

Cell membranes prepared from cells expressing the human serotonin receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]GR125743 for 5-HT1B/1D).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Frozen cell pellets expressing the target receptor are homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.

-

Competition Binding Assay:

-

To each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically at or near its Kd value), and 50 µL of varying concentrations of unlabeled this compound.

-

Add 100 µL of the membrane preparation (containing 5-50 µg of protein) to initiate the binding reaction.

-

For determination of non-specific binding, a high concentration of a non-radiolabeled competing ligand is used instead of this compound.

-

-

Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then measured using a microplate scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

A schematic overview of the radioligand binding assay workflow.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor, providing information on the agonist or antagonist nature of a compound.

Objective: To determine the functional antagonist activity of this compound at 5-HT1B/1D receptors.

Materials:

-

Cell membranes expressing the 5-HT1B or 5-HT1D receptor.

-

[35S]GTPγS.

-

Unlabeled GTPγS.

-

GDP.

-

A known 5-HT1B/1D agonist (e.g., 5-CT).

-

This compound.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Other materials as for the radioligand binding assay.

Procedure:

-

Pre-incubation: In a 96-well plate, cell membranes (10-20 µg protein) are pre-incubated with varying concentrations of this compound and a fixed concentration of the 5-HT1B/1D agonist in the presence of GDP (typically 10-100 µM) for 15-30 minutes at 30°C.

-

Initiation of Reaction: The G-protein activation is initiated by adding [35S]GTPγS (0.1-0.5 nM).

-

Incubation: The plate is incubated for 30-60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is determined. The data are analyzed to calculate the IC50 of this compound, which reflects its functional antagonist potency.

Mandatory Visualization: Signaling Pathways

This compound acts as an antagonist at 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) typically coupled to the Gi/o family of G-proteins.

5-HT1B/1D Receptor Signaling Pathway

Activation of 5-HT1B/1D receptors by an agonist like serotonin (5-HT) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] These receptors are also known to couple to other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[1] this compound blocks these downstream effects by preventing the initial binding of the agonist to the receptor.

Antagonistic action of this compound on the 5-HT1B/1D receptor signaling pathway.

Logical Flow of Antagonist Action

The following diagram illustrates the logical relationship of how this compound, as an antagonist, prevents the cellular response initiated by an agonist.

Logical flow demonstrating the antagonistic effect of this compound.

Conclusion

This compound is a highly potent and selective antagonist for the 5-HT1B and 5-HT1D receptors. Its well-characterized binding profile, established through rigorous experimental protocols such as radioligand binding and functional assays, makes it an invaluable tool for research in pharmacology and drug development. The detailed understanding of its interaction with the 5-HT1B/1D signaling pathways continues to facilitate the exploration of the roles of these receptors in health and disease.

References

- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of specific serotonin receptor modulation on restricted repetitive behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

GR127935: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacodynamics

The primary mechanism of action of GR127935 is the competitive antagonism of 5-HT1B and 5-HT1D receptors.[1][2] These receptors are G protein-coupled receptors that, upon activation by serotonin (B10506), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking the binding of serotonin, this compound prevents this downstream signaling cascade.

Receptor Binding Affinity

This compound exhibits high affinity for human 5-HT1D and guinea pig 5-HT1D/rat 5-HT1B receptors.[1][2] It displays significantly lower affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, as well as other non-serotonergic receptors, highlighting its selectivity.[1][2]

| Receptor Subtype | Species | Affinity (pKi) | Reference |

| 5-HT1D | Human | Not specified, nanomolar affinity | [1] |

| 5-HT1D | Guinea Pig | 8.5 | [2] |

| 5-HT1B | Rat | 8.5 | [2] |

| 5-HT1A | - | >100-fold lower than 5-HT1B/1D | [2] |

| 5-HT2A | - | >100-fold lower than 5-HT1B/1D | [2] |

| 5-HT2C | - | >100-fold lower than 5-HT1B/1D | [2] |

| 5-HT2A | - | 7.4 (moderate affinity) | [3] |

Functional Activity

In functional assays, this compound acts as a potent antagonist, effectively blocking the effects of 5-HT1B/1D receptor agonists.[1][3] For instance, it has been shown to antagonize sumatriptan-induced contractions in isolated dog basilar artery and saphenous vein in a manner that suggests slow dissociation from the receptor.[1] In vivo, it potently antagonizes 5-HT1D receptor-mediated hypothermia and rotational behavior in guinea pigs with a long duration of action.[1]

Interestingly, some studies have reported that this compound can also exhibit partial agonist activity at 5-HT1D alpha and 5-HT1D beta receptors in certain experimental systems. This dual activity should be considered when interpreting experimental results.

In Vivo Pharmacodynamic Effects

-

Central Nervous System: this compound is centrally active following various routes of administration.[1][2] It has been shown to increase 5-HT metabolism in the forebrain regions of guinea pigs.[4] In learning and memory paradigms, post-training injection of this compound (10 mg/kg) in rats has been observed to increase the consolidation of learning.[5]

-

Cardiovascular System: In anesthetized rats, this compound has been shown to inhibit the hypotensive responses induced by the 5-HT1A/1B/1D/7 agonist, 5-carboxamidotryptamine (B1209777) (5-CT).[6]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as half-life, clearance, volume of distribution, and bioavailability, are not extensively reported in publicly available literature. The following provides a qualitative summary of its known pharmacokinetic properties.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Administration: this compound has been administered via various routes in preclinical studies, including intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.).[1][4][7]

-

Distribution: A key pharmacokinetic feature of this compound is its ability to cross the blood-brain barrier.

-

Metabolism: Studies in guinea pigs have shown that this compound can increase the metabolism of 5-HT in the brain.[4] However, specific details regarding the metabolic pathways of this compound itself are not well-documented.

Experimental Protocols

Detailed, step-by-step experimental protocols for studies involving this compound are not consistently provided in the literature. However, based on the published research, the following outlines the general methodologies employed.

In Vivo Microdialysis

This technique has been used to measure extracellular levels of 5-HT in the frontal cortex of guinea pigs following the administration of this compound.[8]

-

Animal Model: Anesthetized guinea pigs.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the frontal cortex.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Drug Administration: this compound can be infused directly through the dialysis probe or administered systemically (e.g., i.p.).

-

Sample Analysis: Dialysate samples are collected and analyzed for 5-HT content, typically using high-performance liquid chromatography (HPLC).

In Vivo Electrophysiology

Electrophysiological studies have been conducted to assess the effect of this compound on the firing of serotonergic neurons in the dorsal raphe nucleus of anesthetized guinea pigs.[7]

-

Animal Model: Anesthetized guinea pigs.

-

Electrode Placement: A recording electrode is lowered into the dorsal raphe nucleus to record the spontaneous firing of single neurons.

-

Drug Administration: this compound is administered intravenously (i.v.) in a range of doses.

-

Data Analysis: Changes in the firing rate of the neurons are recorded and analyzed.

Visualizations

Signaling Pathway of 5-HT1B/1D Receptor Antagonism by this compound

Caption: Antagonistic action of this compound on the 5-HT1B/1D receptor signaling cascade.

General Experimental Workflow for In Vivo Studies

Caption: A generalized workflow for conducting in vivo experiments with this compound.

Conclusion

This compound is a valuable research tool for investigating the role of 5-HT1B and 5-HT1D receptors in various physiological and pathological processes. Its high potency and selectivity, combined with its ability to penetrate the central nervous system, make it a powerful antagonist for both in vitro and in vivo studies. However, a notable gap exists in the publicly available literature regarding its quantitative pharmacokinetic profile. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound to better inform its use in drug development and to enable more precise interpretation of experimental findings. The compound has a good safety profile in all species tested.[1]

References

- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Do 5-HT1B/1D autoreceptors modulate dorsal raphe cell firing? In vivo electrophysiological studies in guinea pigs with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasma and cerebrospinal fluid pharmacokinetics of MP470 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 5-HT1B/1D Receptors: A Technical Guide for Neuroscientists and Drug Development Professionals

An In-depth Examination of 5-HT1B/1D Receptor Function, Signaling, and Therapeutic Potential in the Central Nervous System

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are integral to a vast array of physiological and pathological processes within the central nervous system (CNS). Among these, the 5-HT1B and 5-HT1D receptor subtypes stand out for their critical role in modulating neurotransmitter release and their established significance as therapeutic targets, most notably in the treatment of migraine headaches. This technical guide provides a comprehensive overview of the 5-HT1B/1D receptors, detailing their molecular characteristics, signaling pathways, and functional roles in the CNS. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting these receptors.

Core Functions and Distribution in the CNS

The 5-HT1B and 5-HT1D receptors are members of the G protein-coupled receptor (GPCR) superfamily and share a high degree of sequence homology.[1] They primarily function as inhibitory presynaptic autoreceptors and heteroreceptors.[2] As autoreceptors, they are located on the terminals of serotonergic neurons and inhibit the release of serotonin itself, forming a negative feedback loop.[2][3] As heteroreceptors, they are found on the terminals of non-serotonergic neurons and inhibit the release of a variety of other neurotransmitters, including dopamine, acetylcholine, glutamate, and GABA.[2][4][5] This widespread modulatory capability underscores their importance in a multitude of neurological functions.

The distribution of 5-HT1B and 5-HT1D receptors throughout the CNS is distinct, suggesting specialized roles. 5-HT1B receptors are found in high densities in the substantia nigra and globus pallidus.[6][7][8] Intermediate levels are present in the striatum, dorsal raphe nucleus, and cerebral cortex.[6] Lower concentrations are observed in the hippocampus and amygdala.[6] In contrast, 5-HT1D receptor mRNA expression is more restricted, with notable presence in the trigeminal ganglia.[9][10] This specific localization is particularly relevant to their role in migraine pathophysiology.

Signaling Pathways

Upon agonist binding, both 5-HT1B and 5-HT1D receptors couple to inhibitory G proteins of the Gi/o family.[4][11] This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP subsequently modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the inhibition of neurotransmitter release from the presynaptic terminal.

Role in Pathophysiology and Therapeutics

The most well-established clinical relevance of 5-HT1B/1D receptors is in the pathophysiology and treatment of migraine.[12][13] The "triptan" class of drugs, which are 5-HT1B/1D receptor agonists, are a cornerstone of acute migraine therapy.[12][13] Their therapeutic effects are believed to be mediated by three primary mechanisms:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction.[12][13]

-

Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P.[12][13][14]

-

Inhibition of Nociceptive Neurotransmission: Triptans may also act centrally to inhibit pain signal transmission within the trigeminal nucleus caudalis.[12][13]

Beyond migraine, research suggests the involvement of 5-HT1B/1D receptors in a range of other CNS disorders, including depression, anxiety, aggression, and substance abuse.[1][2][15] Consequently, both agonists and antagonists of these receptors are being investigated for their therapeutic potential in these conditions.

Quantitative Data

A comprehensive understanding of 5-HT1B/1D receptors necessitates quantitative data on their distribution and ligand interactions. The following tables summarize key quantitative findings from various studies.

Table 1: Density of 5-HT1B Receptors in Human Brain Regions

| Brain Region | Receptor Density (Bmax) | Reference |

| Substantia Nigra | High | [6][7][8] |

| Globus Pallidus | High | [6][7][8] |

| Striatum | Intermediate | [6] |

| Dorsal Raphe Nucleus | Intermediate | [6] |

| Cerebral Cortex | Intermediate | [6] |

| Hippocampus | Low | [6] |

| Amygdala | Low | [6] |

Table 2: Binding Affinities (Ki) of Selected Ligands for 5-HT1B and 5-HT1D Receptors

| Ligand | Receptor Subtype | Ki (nM) | Reference |

| 5-HT (Serotonin) | 5-HT1B (rat) | 1.1 - 2.5 | [16] |

| 5-HT (Serotonin) | 5-HT1D (human) | 5.5 | [16] |

| Sumatriptan | 5-HT1D (human) | 20 - 30 | [17] |

| GR 55562 | 5-HT1B (rat) | 72 (KB) | [18] |

| Cyanopindolol | 5-HT1B (rat) | High Affinity | [18] |

| Methiothepin | 5-HT1B (rat) | High Affinity | [18] |

Key Experimental Protocols

The study of 5-HT1B/1D receptors employs a variety of sophisticated experimental techniques. Detailed methodologies for several key assays are provided below.

Radioligand Binding Assay

This assay is fundamental for determining the affinity (Ki) of compounds for the receptor and the density of receptors (Bmax) in a given tissue.

Methodology:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.[12]

-

Incubation: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]5-HT) and varying concentrations of a competing unlabeled test compound.[12]

-

Separation: Separate the receptor-bound radioligand from the free radioligand via rapid vacuum filtration through glass fiber filters.[4]

-

Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.[12]

-

Data Analysis: Plot the data to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation. For saturation binding, use increasing concentrations of the radioligand to determine Kd and Bmax.[4]

Receptor Autoradiography

This technique allows for the visualization and quantification of receptor distribution in brain tissue sections.

Methodology:

-

Tissue Sectioning: Obtain thin cryosections of the brain region of interest.[19]

-

Incubation: Incubate the tissue sections with a specific radioligand for the 5-HT1B/1D receptors.[8]

-

Washing: Wash the sections to remove unbound radioligand.[8]

-

Exposure: Appose the labeled sections to a film or a phosphor imaging screen to detect the radioactive signal.[19]

-

Analysis: Quantify the density of the signal in different brain regions using image analysis software.[7]

In Situ Hybridization

This method is used to localize the messenger RNA (mRNA) encoding the 5-HT1B/1D receptors, providing information about which cells are synthesizing these receptors.

Methodology:

-

Probe Synthesis: Synthesize a labeled antisense RNA probe that is complementary to the mRNA sequence of the target receptor.[20][21]

-

Tissue Preparation: Fix and permeabilize tissue sections to allow the probe to access the intracellular mRNA.[3][22]

-

Hybridization: Incubate the tissue sections with the labeled probe under conditions that promote specific binding to the target mRNA.[20][22]

-

Washing: Perform stringent washes to remove any non-specifically bound probe.[22]

-

Detection: Visualize the location of the probe using either autoradiography (for radiolabeled probes) or immunohistochemistry (for non-radioactively labeled probes).[20]

Conclusion

The 5-HT1B and 5-HT1D receptors are pivotal modulators of neurotransmission in the central nervous system. Their well-defined roles as inhibitory auto- and heteroreceptors, coupled with their specific distribution patterns, make them critical players in a range of physiological processes and key targets for therapeutic intervention in neurological and psychiatric disorders. A thorough understanding of their function, signaling, and the experimental techniques used to study them is essential for the continued development of novel and effective treatments for conditions such as migraine, depression, and anxiety disorders. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of the serotonergic system and harness its therapeutic potential.

References

- 1. Neuroreceptor Mapping 06 [xtra.nru.dk]

- 2. Multiple roles of Gi/o protein-coupled receptors in control of action potential secretion coupling in pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.abcam.com [docs.abcam.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autoradiographic mapping of 5-HT1B- and 5-HT1D receptors in human brain using [3H]alniditan, a new radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Autoradiographic mapping of 5-HT(1B) and 5-HT(1D) receptors in the post mortem human brain using [(3)H]GR 125743 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurochemical and Behavioral Effects Related to 5-HT1B/1D Receptors | CNS Spectrums | Cambridge Core [cambridge.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Distribution of 5-ht1E receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Autoradiographic characterisation and localisation of 5-HT1D compared to 5-HT1B binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. acnp.org [acnp.org]

- 18. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Autoradiographic Mapping of 5-H T 1B/1D Binding Sites in the Rhesus Monkey Brain Using [carbonyl-11C]zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. In situ hybridization (ISH) protocol | Abcam [abcam.com]

GR127935: A Technical Guide on its Effects on Serotonin Release and Reuptake

Audience: Researchers, scientists, and drug development professionals.

Abstract

GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors function as terminal autoreceptors on presynaptic serotonergic neurons, playing a crucial role in the negative feedback regulation of serotonin (5-HT) release.[2][3] This document provides an in-depth analysis of the pharmacological profile of this compound, focusing on its distinct effects on serotonin release and its interplay with serotonin reuptake mechanisms. We consolidate quantitative data on its receptor affinity and functional potency, detail key experimental protocols for its characterization, and visualize its mechanism of action through signaling and workflow diagrams. The evidence indicates that this compound primarily enhances serotonergic neurotransmission by blocking presynaptic autoinhibition, an effect most pronounced when synaptic 5-HT levels are elevated, such as during co-administration with selective serotonin reuptake inhibitors (SSRIs).

Core Mechanism of Action: Autoreceptor Antagonism

The primary mechanism by which this compound influences serotonin dynamics is through its potent antagonism of presynaptic 5-HT1B and 5-HT1D autoreceptors.[4] In the serotonergic synapse, released 5-HT can bind to these autoreceptors, initiating an intracellular signaling cascade that inhibits further 5-HT release.[3] This constitutes a critical negative feedback loop.

This compound blocks this feedback mechanism. By binding to and inhibiting 5-HT1B/1D autoreceptors, it prevents serotonin from exerting its autoinhibitory effect. This disinhibition leads to an increase in the evoked release of serotonin from the presynaptic terminal.[2][5]

References

- 1. GR-127935 - Wikipedia [en.wikipedia.org]

- 2. The effects of this compound, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anxiolytic Potential of GR127935: A Technical Guide to its Preclinical Evaluation

An In-depth Examination of the 5-HT1B/1D Receptor Antagonist GR127935 and its Impact on Anxiety-Like Behaviors in Preclinical Models. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the pharmacological effects of this compound on anxiety, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

This compound is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors.[1][2] These receptors are implicated in the regulation of mood and anxiety, making them a key target for the development of novel anxiolytic therapies.[3][4] Preclinical studies have demonstrated that this compound exhibits anxiolytic-like properties in various animal models of anxiety.[1][5][6] This document synthesizes the available data to provide a detailed understanding of its mechanism of action and behavioral effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anxiolytic-like effects of this compound. These studies utilized established behavioral paradigms to assess anxiety in rodents.

Table 1: Effects of this compound in the Vogel Conflict Drinking Test

| Treatment Group | Dose (mg/kg) | Number of Punished Crossings (Mean ± SEM) |

| Vehicle | - | Data not available |

| Diazepam | 2.5 - 5 | Significant increase |

| This compound | 5 - 10 | Significant increase |

Data from Wójcik et al., 2004. The Vogel conflict drinking test assesses the anxiolytic potential of a compound by measuring the willingness of thirsty animals to drink from a tube that is paired with a mild electric shock. An increase in the number of punished crossings indicates an anxiolytic-like effect.[1]

Table 2: Effects of this compound in the Elevated Plus-Maze Test

| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (%) (Mean ± SEM) |

| Vehicle | - | Data not available |

| Diazepam | 5 | Significant increase |

| This compound | up to 40 | Less active than diazepam, but showed anxiolytic-like activity |

Data from Wójcik et al., 2004. The elevated plus-maze is a widely used test for anxiety. Anxiolytic compounds typically increase the proportion of time spent in the open, more "anxiety-provoking" arms of the maze.[1]

Table 3: Effects of this compound in the Four-Plate Test

| Treatment Group | Dose (mg/kg) | Number of Punished Crossings (Mean ± SEM) |

| Vehicle | - | Data not available |

| Diazepam | 2.5 - 5 | Significant increase |

| This compound | 5 - 10 | Weaker anxiolytic-like effect than diazepam |

Data from Wójcik et al., 2004. The four-plate test is another conflict-based model of anxiety. An increase in the number of punished crossings is indicative of an anxiolytic effect.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following are generalized protocols for the key experiments cited, based on standard preclinical procedures.

Vogel Conflict Drinking Test

Objective: To assess the anxiolytic-like effects of this compound by measuring its ability to increase punished drinking behavior.

Animals: Male Wistar rats, water-deprived for 48 hours prior to testing.

Apparatus: A Plexiglas chamber with a grid floor and a drinking spout.

Procedure:

-

Animals are placed individually in the testing chamber.

-

A drinking session is initiated, and after 20 licks from the drinking spout, a mild electric shock is delivered through the spout.

-

The number of shocks taken (punished crossings) during a set period (e.g., 5 minutes) is recorded.

-

This compound, a reference anxiolytic (e.g., Diazepam), or vehicle is administered intraperitoneally (i.p.) at a specified time before the test session.

Elevated Plus-Maze Test

Objective: To evaluate the anxiolytic-like properties of this compound based on the natural aversion of rodents to open and elevated spaces.

Animals: Male mice or rats.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Animals are placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session.

-

Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries (a measure of locomotor activity).

-

This compound, a reference anxiolytic, or vehicle is administered prior to the test.

Four-Plate Test

Objective: To assess the anxiolytic potential of this compound in a conflict paradigm.

Animals: Male mice.

Apparatus: A box with a floor made of four metal plates.

Procedure:

-

Mice are placed in the box and allowed to explore.

-

When a mouse crosses from one plate to another, it receives a mild electric shock to the feet.

-

The number of punished crossings is recorded over a specific time period (e.g., 1 minute).

-

This compound, a reference anxiolytic, or vehicle is administered before the test.

Signaling Pathways and Visualizations

This compound exerts its effects by blocking the 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that, when activated by serotonin (5-HT), inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequent downstream signaling events. By antagonizing these receptors, this compound prevents this inhibitory action, thereby modulating serotonergic neurotransmission.

Below are diagrams illustrating the signaling pathway of 5-HT1B/1D receptors and the experimental workflow for assessing the anxiolytic effects of this compound.

References

- 1. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT(1A) [corrected] receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

Foundational Research on GR127935 and its Implications for Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR127935 is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. Foundational research has identified these receptors as key modulators of the brain's reward circuitry, which is centrally implicated in the pathophysiology of addiction. This technical guide provides an in-depth overview of the core research on this compound, focusing on its mechanism of action, preclinical data in addiction models, and the underlying signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a comprehensive understanding of this compound's potential as a pharmacological tool in addiction research.

Introduction to this compound

This compound is a research chemical that has been instrumental in elucidating the physiological and pathological roles of the 5-HT1B and 5-HT1D receptor subtypes. It is recognized as one of the most potent and selective antagonists for these receptors, exhibiting nanomolar affinity.[1] This selectivity makes it a valuable tool for dissecting the specific contributions of these receptors in complex neurological processes, including the modulation of dopamine (B1211576) release within the mesolimbic pathway, a critical component of the brain's reward system.[2] The dysregulation of this system is a hallmark of substance use disorders, positioning 5-HT1B/1D receptors as promising targets for the development of novel therapeutics for addiction.

Quantitative Data: Binding Affinity of this compound

The efficacy of a pharmacological agent is fundamentally determined by its binding affinity for its target receptors. The following table summarizes the reported binding affinities (Ki and Kb values) of this compound for human 5-HT1D and related receptors. Lower values indicate a higher binding affinity.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Species | Reference |

| 5-HT1D | This compound | Ki | ~10 | Human | [3] |

| 5-HT1Dβ | This compound | Kb | 1.3 | Human | [2] |

Preclinical Evidence in Addiction Models

The potential of this compound in the context of addiction has been primarily investigated through preclinical models, particularly those involving psychostimulants like cocaine.

Cocaine Self-Administration

A pivotal study demonstrated that this compound can modulate the reinforcing effects of cocaine. In this research, the 5-HT1B/1D receptor partial agonist CP 94,253 was shown to enhance cocaine reinforcement in a progressive ratio self-administration paradigm in rats. This effect was dose-dependently blocked by pretreatment with this compound (0.3–10 mg/kg), indicating that the potentiation of cocaine's rewarding effects by CP 94,253 is mediated through 5-HT1B/1D receptors.

Table 2: Effect of this compound on CP 94,253-Enhanced Cocaine Self-Administration

| Treatment | Dose of this compound (mg/kg) | Effect on Cocaine Self-Administration |

| CP 94,253 (1 mg/kg) + Vehicle | - | Increased |

| CP 94,253 (1 mg/kg) + this compound | 0.3 | Partial Blockade |

| CP 94,253 (1 mg/kg) + this compound | 1 | Significant Blockade |

| CP 94,253 (1 mg/kg) + this compound | 3 | Complete Blockade |

| CP 94,253 (1 mg/kg) + this compound | 10 | Complete Blockade |

Modulation of Dopamine Release

In vivo microdialysis studies in guinea pigs have shown that while this compound alone does not significantly alter basal dopamine levels in the nucleus accumbens, it can markedly attenuate the increase in dopamine release induced by high concentrations of serotonin.[2] This suggests that 5-HT1B/1D receptors may play a more prominent role in regulating dopamine release under conditions of elevated synaptic serotonin, which can occur following the administration of certain drugs of abuse.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for 5-HT1B/1D receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

-

Radioligand with known affinity for the target receptor (e.g., [3H]-GR125743 for 5-HT1B/1D).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cocaine Self-Administration Paradigm

This protocol describes a progressive ratio schedule of reinforcement to assess the motivational properties of cocaine and the effect of this compound.

Subjects:

-

Male Wistar rats with indwelling intravenous catheters.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

Procedure:

-

Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.25 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a cue light. Inactive lever presses are recorded but have no programmed consequences.

-

Progressive Ratio Schedule: Once stable responding is established, the response requirement to earn a single infusion is systematically increased within each session (e.g., 1, 2, 4, 6, 9, 12, 15...). The "breakpoint" is the highest ratio completed and serves as a measure of the motivation to obtain the drug.

-

Drug Administration: Prior to the self-administration session, rats are pretreated with either vehicle or varying doses of this compound. This is followed by a pretreatment with a 5-HT1B agonist (e.g., CP 94,253) or saline.

-

Data Collection and Analysis: The primary dependent measure is the breakpoint. The number of infusions earned and lever presses are also recorded. Statistical analysis (e.g., ANOVA) is used to compare the effects of different drug treatments on the breakpoint.

Signaling Pathways and Visualizations

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB), a transcription factor implicated in the long-term changes in gene expression associated with addiction.

Furthermore, 5-HT1B/1D receptor signaling can be mediated through β-arrestin pathways, which can lead to the activation of other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The modulation of these pathways can influence neurotransmitter release and synaptic plasticity.

Below are Graphviz diagrams illustrating these key signaling pathways and a conceptual experimental workflow.

References

- 1. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of 5-HT1B/1D receptors on dopamine release in the guinea pig nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of serotonin 5-HT1B receptors in psychostimulant addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GR127935 in Modulating Aggression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506) (5-HT), a key neurotransmitter in the central nervous system, has long been implicated in the modulation of aggressive behavior. The diverse family of 5-HT receptors provides a wide array of targets for pharmacological intervention. Among these, the 5-HT1B and 5-HT1D receptor subtypes have emerged as significant players in the neurobiology of aggression. GR127935, a potent and selective 5-HT1B/1D receptor antagonist, has been instrumental as a pharmacological tool to elucidate the precise role of these receptors in aggression. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Data Presentation

Pharmacological Profile of this compound

This compound is characterized by its high affinity for 5-HT1D receptors and its selectivity over other serotonin receptor subtypes. While specific Ki values for 5-HT1B receptors in the context of aggression studies are not consistently reported in the literature, its functional antagonism at this receptor is well-established through its ability to block the effects of 5-HT1B agonists.

| Receptor Subtype | Binding Affinity/Activity | Reference |

| Human 5-HT1D | Nanomolar affinity | [1] |

| 5-HT2A | Moderate blocking property (pKi: 7.4) | |

| Other 5-HT receptors | Much lower affinity | [1] |

| Non-5-HT receptors | Much lower affinity | [1] |

In Vivo Efficacy of this compound in Modulating Aggression

Preclinical studies, primarily utilizing the resident-intruder paradigm in mice, have demonstrated the ability of this compound to antagonize the anti-aggressive effects of 5-HT1B receptor agonists. A key study by Fish et al. (1999) provides quantitative evidence of this interaction.

| Treatment | Agonist | Antagonist | Effect on Aggression (ED50 of Agonist) | Animal Model | Reference |

| CP-94,253 | 1.0-30 mg/kg, IP | - | ED50 = 7.2 mg/kg for suppression of non-heightened aggression | Male CFW mice | [2] |

| CP-94,253 + this compound | 1.0-30 mg/kg, IP | 10 mg/kg, IP | Shifted ED50 to 14.5 mg/kg | Male CFW mice | [2] |

| CP-94,253 | - | - | ED50 = 3.8 mg/kg for alcohol-heightened aggression | Male CFW mice | [2] |

| CP-94,253 | - | - | ED50 = 2.7 mg/kg for instigation-heightened aggression | Male CFW mice | [2] |

Experimental Protocols

Resident-Intruder Paradigm for Assessing Aggressive Behavior

The resident-intruder test is a widely used and ethologically relevant paradigm to study aggressive behavior in rodents. The following is a generalized protocol based on methodologies cited in studies investigating 5-HT modulation of aggression.

1. Animal Housing and Acclimation:

-

Male mice (e.g., CFW strain) are individually housed to establish residency and territoriality for a minimum of one week prior to testing.[3]

-

The home cage remains unchanged during the testing period to maintain the resident's territory.[3]

2. Intruder Selection:

-

An unfamiliar male mouse of a similar age and weight is selected as the "intruder".[3]

3. Drug Administration:

-

The 5-HT1B/1D antagonist, this compound (e.g., 10 mg/kg), is administered via intraperitoneal (IP) injection to the resident mouse at a specified time before the introduction of the intruder.

-

The 5-HT1B agonist, such as CP-94,253 (e.g., 1.0-30 mg/kg, IP), is administered to the resident mouse, either alone or in combination with the antagonist.

-

Control animals receive vehicle injections.

4. Behavioral Testing:

-

The intruder mouse is introduced into the home cage of the resident mouse for a fixed duration, typically 5-10 minutes.[3][4]

-

The entire interaction is video-recorded for later analysis.

5. Behavioral Quantification:

-

Trained observers, blind to the treatment conditions, score the aggressive behaviors of the resident mouse.

-

Key parameters measured include:

-

Latency to the first attack: Time from the introduction of the intruder to the first aggressive act.[3]

-

Frequency of attacks: The total number of aggressive encounters.[3]

-

Duration of attacks: The total time spent engaged in aggressive behaviors.

-

Types of aggressive behaviors: Biting, tail rattling, and lateral threat displays.

-

6. Data Analysis:

-

Statistical analysis is performed to compare the measures of aggression between different treatment groups.

-

Dose-response curves are generated to calculate the ED50 of the agonist in the presence and absence of the antagonist.

Mandatory Visualization

Signaling Pathways

Caption: 5-HT1B receptor signaling pathway in aggression modulation.

Experimental Workflow

Caption: Experimental workflow for investigating this compound's role in aggression.

Conclusion

This compound serves as an indispensable tool for dissecting the serotonergic modulation of aggression. Its ability to selectively antagonize 5-HT1B/1D receptors has provided clear evidence for the involvement of these receptors in mediating the anti-aggressive effects of various pharmacological agents. The quantitative data and standardized experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting the 5-HT1B/1D receptor system for the management of aggressive and impulsive behaviors. Future research should focus on delineating the precise downstream signaling cascades and neural circuits through which this compound exerts its effects, paving the way for the development of more targeted and effective therapeutic strategies.

References

- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aggression heightened by alcohol or social instigation in mice: reduction by the 5-HT(1B) receptor agonist CP-94,253 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. Social instigation and aggressive behavior in mice: role of 5-HT1A and 5-HT1B receptors in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Partial Agonist Activity of GR127935

For Researchers, Scientists, and Drug Development Professionals